3-Hydroxy-6-methoxypicolinonitrile
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Overview
Description
3-Hydroxy-6-methoxypicolinonitrile is a heterocyclic organic compound with a pyridine ring structure It is characterized by the presence of a hydroxyl group at the 3-position, a methoxy group at the 6-position, and a nitrile group at the 1-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-methoxypicolinonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Bromination: The starting material, such as 4,6-dibromo-3-hydroxypicolinonitrile, is prepared through bromination of a suitable precursor.
Methoxylation: The brominated intermediate undergoes methoxylation to introduce the methoxy group at the 6-position.
Hydrolysis: The nitrile group is introduced through a hydrolysis reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-methoxypicolinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-6-methoxypicolinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-methoxypicolinonitrile involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with target proteins, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-methylpicolinonitrile
- 3-Hydroxy-4-phenylpicolinonitrile
- 3-Hydroxy-4-(4-methoxyphenyl)picolinonitrile
Uniqueness
3-Hydroxy-6-methoxypicolinonitrile is unique due to the specific positioning of the hydroxyl and methoxy groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these functional groups play a crucial role .
Properties
Molecular Formula |
C7H6N2O2 |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3-hydroxy-6-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6N2O2/c1-11-7-3-2-6(10)5(4-8)9-7/h2-3,10H,1H3 |
InChI Key |
OQUREYPMUITCKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)O)C#N |
Origin of Product |
United States |
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